3-Ethoxy-6-methylpyridine-2-carboxylic acid
Description
3-Ethoxy-6-methylpyridine-2-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with an ethoxy group at position 3, a methyl group at position 6, and a carboxylic acid moiety at position 2 (Figure 1).
The ethoxy group (–OCH₂CH₃) is an electron-donating substituent, which may influence the electronic properties of the pyridine ring and the acidity of the carboxylic acid group.
Properties
IUPAC Name |
3-ethoxy-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-7-5-4-6(2)10-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYJQZIULVDUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Ethoxy-6-methylpyridine-2-carboxylic acid typically involves the ethylation of 6-methylpyridine-2-carboxylic acid. The reaction conditions often include the use of ethyl iodide and a base such as potassium carbonate in an appropriate solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Ethoxy-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinecarboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
3-Ethoxy-6-methylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 3-ethoxy-6-methylpyridine-2-carboxylic acid, differing primarily in substituent type, position, or ring system:
Table 1: Comparative Analysis of Pyridine/Pyrimidine Carboxylic Acid Derivatives
*Calculated based on molecular formula.
Key Differences and Implications
Substituent Effects on Reactivity and Acidity
- Electron-Withdrawing vs. Electron-Donating Groups :
- The chloro substituent in 3-chloro-6-methoxypyridine-2-carboxylic acid (CAS 856836-44-7) is electron-withdrawing, which increases the acidity of the carboxylic acid group compared to the ethoxy-substituted analog.
- Chain Length in Alkoxy Substituents:
- The 2-methoxyethoxy group in 3-chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid (CAS 1020947-39-0) introduces greater steric hindrance and lipophilicity compared to shorter alkoxy chains like methoxy or ethoxy.
Positional Isomerism
- Moving the carboxylic acid group from position 2 (as in this compound) to position 4 (as in 2-chloro-6-methylpyrimidine-4-carboxylic acid, CAS 89581-58-8) alters hydrogen-bonding capabilities and metal-coordination behavior.
Ring System Variations
- Pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) contain two nitrogen atoms in the ring, enhancing hydrogen-bond acceptor capacity compared to pyridine analogs.
Synthetic Accessibility
- Compounds like 2,6-dimethoxy-5-methylpyridine-3-carboxylic acid () and this compound are listed as discontinued, suggesting challenges in synthesis or purification.
Biological Activity
3-Ethoxy-6-methylpyridine-2-carboxylic acid (C₉H₁₁NO₃) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, supported by data tables and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethoxy and carboxylic acid groups enhance its reactivity and binding affinity, allowing it to modulate several biological processes.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, impacting cellular function.
- Receptor Binding : It acts as a ligand for specific receptors, influencing signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits multiple biological activities, including:
- Antifungal Activity : Effective against Candida albicans, demonstrating potential for treating fungal infections.
- Antibacterial Activity : Inhibits the growth of Staphylococcus aureus, suggesting applications in combating bacterial infections.
- Anti-inflammatory Properties : Shows promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Effectiveness |
|---|---|---|
| Antifungal | Candida albicans | Inhibition of growth |
| Antibacterial | Staphylococcus aureus | Inhibition of growth |
| Anti-inflammatory | Various pathways | Reduction in inflammation |
Case Studies
- Antifungal Efficacy : A study demonstrated that this compound inhibited the growth of Candida albicans at concentrations as low as 50 µg/mL. This suggests its potential use as an antifungal agent in clinical settings.
- Antibacterial Properties : Research indicated that the compound displayed significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 30 µg/mL. This finding highlights its potential role in developing new antibacterial therapies.
- Anti-inflammatory Effects : Preliminary studies have shown that this compound can reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism for its anti-inflammatory effects. Further research is needed to explore its clinical implications.
Current Research Trends
Research on this compound is ongoing, focusing on:
- Synthesis and Optimization : Developing more efficient synthetic routes to enhance yield and purity for pharmaceutical applications.
- Toxicity Studies : Investigating the safety profile of the compound to ensure it meets regulatory standards for therapeutic use.
- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound exerts its biological effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-Ethoxy-6-methylpyridine-2-carboxylic acid, and how can regioselectivity be ensured during ethoxy group introduction?
- Methodology : Use directed ortho-metalation or protection/deprotection strategies for regioselective ethoxy substitution. For example, introduce the ethoxy group early via nucleophilic substitution on a halogenated pyridine precursor under basic conditions (e.g., NaH in ethanol) . Optimize reaction parameters (temperature, solvent polarity) to minimize byproducts, as demonstrated in analogous pyridinecarboxylic acid syntheses (Table 3.15, ).
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, eluting with acetonitrile/water (60:40 v/v) .
- Spectroscopy : Confirm structure via -NMR (e.g., ethoxy protons at δ 1.3–1.5 ppm, methyl group at δ 2.4–2.6 ppm) and IR (carboxylic acid C=O stretch ~1700 cm) .
- Elemental Analysis : Match calculated and observed C, H, N percentages (e.g., CHNO: C 59.7%, H 5.5%, N 6.9%) .
Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do substituents influence these properties?
- Methodology :
- Solubility : Test in polar (water, DMSO) and nonpolar solvents (ethyl acetate). The ethoxy group enhances lipophilicity, reducing aqueous solubility compared to hydroxyl analogs .
- pKa Determination : Use potentiometric titration in water/ethanol mixtures. The carboxylic acid group typically exhibits a pKa ~2.5–3.5, while the ethoxy group has minimal ionization .
Advanced Research Questions
Q. How does the ethoxy group in this compound influence stability under varying pH conditions, and what degradation products form?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) across pH 1–13. Monitor degradation via LC-MS; the ethoxy group may hydrolyze to a hydroxyl group under strongly acidic or alkaline conditions, forming 3-hydroxy-6-methylpyridine-2-carboxylic acid (confirmed by MS/MS fragmentation patterns) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR shifts) for this compound?
- Methodology :
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify electronic effects from substituents .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for analogs like 3-Hydroxy-4-methylpyridine-2-carboxylic acid .
Q. How can computational tools predict the bioactivity of this compound, and what experimental assays validate these predictions?
- Methodology :
- In Silico Screening : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) using the carboxylic acid group as a zinc-binding motif .
- In Vitro Assays : Validate via enzyme inhibition assays (e.g., fluorescence-based COX-2 inhibition) at concentrations 1–100 µM, with IC determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
